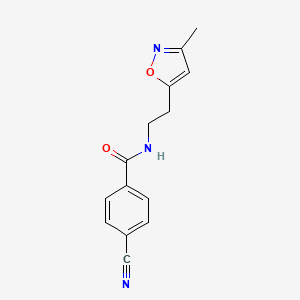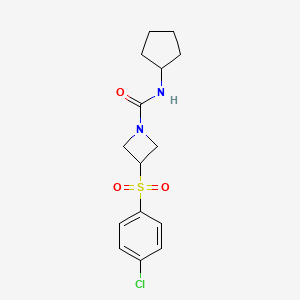![molecular formula C22H22FN5O B2646995 1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide CAS No. 1251581-94-8](/img/structure/B2646995.png)
1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a bromophenylsulfonyl group, a methoxybenzyl group, and a carboxamide group attached to a 3-methylpiperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 3-methylpiperidine ring, the introduction of the carboxamide group, and the attachment of the bromophenylsulfonyl and methoxybenzyl groups . The exact methods would depend on the specific reactions used and the order in which the groups are attached.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenylsulfonyl, methoxybenzyl, and carboxamide groups would likely have significant effects on the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the bromine atom in the bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
Research Context
1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide is a compound that has been explored in various scientific studies. This research primarily focuses on its synthesis, structural analysis, and potential biological activities. It's important to note that this compound is part of a larger group of bromophenol derivatives, which have been studied extensively for their potential applications in different fields of science.
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide have been a focus of several studies:
- Hirokawa, Horikawa, & Kato (2000) describe an efficient synthesis process for a related compound, which is a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
- Banerjee et al. (2002) studied the crystal structure and molecular conformation of a solvated version of a related compound, providing insights into its structural properties (Banerjee et al., 2002).
Biological Activities
Research into the biological activities of bromophenol derivatives, which include compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide, has shown diverse potential applications:
- Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, although these compounds were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
- Pişkin, Canpolat, & Öztürk (2020) synthesized a new zinc phthalocyanine substituted with a derivative similar to the compound , showing potential for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-10-4-5-11-19(18)28-21(17-9-6-13-24-15-17)20(26-27-28)22(29)25-14-12-16-7-2-1-3-8-16/h4-7,9-11,13,15H,1-3,8,12,14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYXGMXXJKJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)


![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)
![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)



![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)